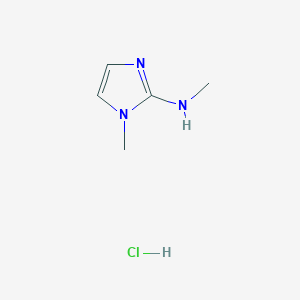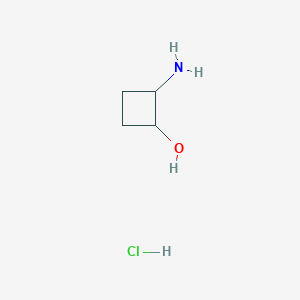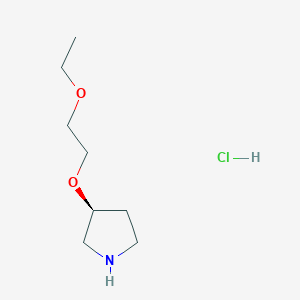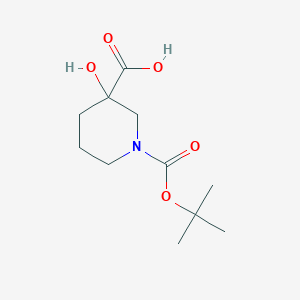![molecular formula C16H28N2O6 B1404926 Oxalato de 1-oxa-6-azaspiro[3.5]nonano (2:1) CAS No. 1523606-44-1](/img/structure/B1404926.png)
Oxalato de 1-oxa-6-azaspiro[3.5]nonano (2:1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-6-azaspiro[3.5]nonane oxalate(2:1) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bloques de construcción orgánicos
El compuesto está catalogado como un bloque de construcción orgánico . Los bloques de construcción orgánicos se utilizan a menudo en la síntesis de compuestos orgánicos complejos. Sirven como materiales de partida en química sintética para la construcción de compuestos orgánicos.
Farmacocinética
El compuesto ha sido analizado por sus propiedades farmacocinéticas . Se ha encontrado que tiene una alta absorción GI y es un sustrato de P-gp. También es un inhibidor del CYP2C19 . Estas propiedades podrían convertirlo en un candidato potencial para el desarrollo de fármacos.
Lipofilicidad
El compuesto ha sido analizado por su lipofilicidad . Tiene un valor iLOGP de 2.9 y un Log Po/w de consenso de -0.16 . La lipofilicidad es una propiedad importante en química medicinal, ya que afecta las propiedades de absorción, distribución, metabolismo y excreción (ADME) de un fármaco.
Solubilidad en agua
El compuesto ha sido analizado por su solubilidad en agua . Tiene un valor de Log S (ESOL) de 0.93, lo que indica que es altamente soluble . Esta propiedad podría ser importante en aplicaciones donde se desea la solubilidad en agua.
Seguridad
El compuesto ha sido analizado por su seguridad . Se ha encontrado que tiene frases de riesgo H302, H315, H319 y H335 . Estas declaraciones indican que el compuesto puede ser nocivo en caso de ingestión, provoca irritación cutánea, provoca irritación ocular grave y puede provocar irritación de las vías respiratorias .
Accesibilidad sintética
El compuesto tiene una puntuación de accesibilidad sintética de 4.14 . Esta puntuación proporciona una estimación de la facilidad con la que se puede sintetizar un compuesto. Una puntuación más baja indica que el compuesto es más fácil de sintetizar.
Propiedades
IUPAC Name |
1-oxa-8-azaspiro[3.5]nonane;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H13NO.C2H2O4/c2*1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJYYZARMVJURT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCO2)CNC1.C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[4-(trifluoromethyl)benzyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1404843.png)
![[2-(4-Isopropyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1404845.png)


![{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide](/img/structure/B1404848.png)
![3-[4-(Ethoxycarbonyl)piperidin-1-yl]propanoic acid hydrochloride](/img/structure/B1404849.png)

![3-Iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1404854.png)






